5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Structural Overview:
The compound features a pyrazolo[1,5-a]pyrimidine core, a bicyclic heterocyclic system fused with a pyrazole and pyrimidine ring. Key substitutions include:
- Position 7: A trifluoromethyl (-CF₃) group, known to enhance lipophilicity and resistance to oxidative metabolism .
- Position 2: A carboxylic acid (-COOH) functional group, which improves water solubility and enables salt formation for pharmaceutical applications.
Theoretical molecular weight is ~383.29 g/mol.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O4/c16-15(17,18)12-4-8(7-1-2-10-11(3-7)25-6-24-10)19-13-5-9(14(22)23)20-21(12)13/h1-3,5,8,12,19H,4,6H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRYNLAQFRRTLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity across various domains including anticancer, antifungal, and insecticidal properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 472.43 g/mol. The presence of the benzodioxole moiety and trifluoromethyl group contributes to its unique biological profile.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer activities. For instance, it has shown effectiveness against various cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. The following table summarizes the anticancer activities observed:
| Cell Line | Inhibition Rate (%) at 5 µg/ml |
|---|---|
| PC3 | 54.94 - 64.20 |
| K562 | 0 - 37.80 |
| HeLa | 0 - 48.25 |
| A549 | 0 - 40.78 |
These results indicate that while the compound exhibits promising activity, it is generally less potent than established chemotherapeutics like doxorubicin .
Antifungal Activity
The compound has also been evaluated for its antifungal properties against various fungal strains. In vitro tests revealed significant inhibition rates against Botrytis cinerea and Sclerotinia sclerotiorum. The results are summarized in the following table:
| Fungal Strain | Inhibition Rate (%) |
|---|---|
| B. cinerea | 96.76 - 100 |
| S. sclerotiorum | 82.73 |
| Phomopsis sp. | 54.37 - 82.34 |
| C. gloeosporioides | 35.12 - 69.75 |
The compound's antifungal activity was comparable to that of tebuconazole, a commonly used fungicide .
Insecticidal Activity
Insecticidal tests have shown that this compound exhibits potential against agricultural pests such as Spodoptera frugiperda and Mythimna separata. The corrected mortality rates at a concentration of 500 µg/ml were evaluated against a positive control (chlorantraniliprole). While specific mortality rates were not detailed in the available literature, preliminary results suggest that the compound possesses insecticidal properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence biological activity. The presence of the benzodioxole group appears to enhance anticancer and antifungal activities while maintaining low toxicity profiles.
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives based on the core structure of this compound. Researchers found that specific substitutions on the pyrazolo[1,5-a]pyrimidine ring led to enhanced bioactivity against targeted cancer cells while reducing cytotoxicity towards normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A detailed comparison of the target compound with key analogs is provided below, focusing on substituents, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Solubility :
- The carboxylic acid group at position 2 (target compound) enhances aqueous solubility compared to ester or amide derivatives (e.g., ethyl carboxylate in or carboxamide in ).
- Benzodioxolyl at position 5 improves metabolic stability over furan or phenyl groups due to reduced cytochrome P450-mediated oxidation .
Biological Relevance :
- Trifluoromethyl (-CF₃) at position 7 is a common feature in kinase inhibitors (e.g., Pim1 kinase inhibitors with IC₅₀ values <30 nM ).
- The carboxamide analog () may exhibit better blood-brain barrier penetration but requires prodrug strategies for solubility .
Synthetic Accessibility :
- The target compound can be synthesized via Suzuki-Miyaura cross-coupling (C-5 benzodioxolyl installation) and lactam activation (C-3 functionalization), as demonstrated in related pyrazolo[1,5-a]pyrimidines .
- Alternative routes include Buchwald-Hartwig amination for nitrogen-containing substituents .
Q & A
Q. What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives with trifluoromethyl and benzodioxol substituents?
The core structure can be synthesized via cyclocondensation of 5-aminopyrazole derivatives with enaminones or β-diketones. For example, Ahmetaj et al. () used 5-aminopyrazole and (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one in aqueous ethanol under ambient conditions to form pyrazolo[1,5-a]pyrimidine intermediates. The trifluoromethyl group is typically introduced via pre-functionalized enaminones or post-synthetic modifications, while the benzodioxol moiety can be incorporated through coupling reactions using bis(pentafluorophenyl) carbonate (BPC) as an activating agent .
Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally?
Key characterization methods include:
- NMR spectroscopy : H and C NMR are used to confirm regioselectivity and substituent positions (e.g., distinguishing between C-5 and C-7 substitution patterns). For example, the trifluoromethyl group at C-7 shows distinct F coupling in NMR .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, as demonstrated in Abdelhamid et al. () for benzofuran-containing derivatives .
- X-ray crystallography : Used to resolve ambiguities in regiochemistry, as shown in Liu et al. () for a related pyrazolo[1,5-a]pyrimidine derivative .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed?
Regioselectivity depends on the electronic and steric properties of the starting materials. For example:
- Solvent effects : Polar solvents like PEG-400 () or ethanol/DMF mixtures () favor cyclization at specific positions by stabilizing transition states .
- Catalytic systems : Palladium-mediated coupling (e.g., Suzuki-Miyaura in ) enables late-stage functionalization of the pyrimidine core without disrupting existing substituents .
- Substituent-directed synthesis : Electron-withdrawing groups (e.g., trifluoromethyl) at C-7 direct electrophilic substitution to C-5, as observed in Ren et al. () .
Q. What strategies mitigate contradictions in reaction yields or byproduct formation during coupling steps?
- Optimizing activating agents : BPC (bis(pentafluorophenyl) carbonate) improves coupling efficiency compared to traditional carbodiimides, reducing side reactions like ester hydrolysis () .
- Temperature control : Lower temperatures (e.g., 20°C for bromo-tris(pyrrolidinyl)phosphonium hexafluorophosphate reactions in ) minimize decomposition of acid-sensitive intermediates .
- Purification protocols : Gradient chromatography or recrystallization in DMF/water () isolates target compounds from regioisomeric byproducts .
Q. How can computational methods aid in predicting the bioactivity of this compound?
- Docking studies : Modeling interactions with targets like kinases or benzodiazepine receptors () identifies key binding motifs, such as the benzodioxol group’s role in π-π stacking .
- QSAR modeling : Correlates substituent electronegativity (e.g., trifluoromethyl’s lipophilicity) with cellular permeability, as demonstrated in antitrypanosomal analogs () .
- DFT calculations : Predicts stability of tautomeric forms (e.g., enol-keto equilibria in the carboxylic acid moiety) under physiological conditions .
Methodological Challenges and Solutions
Q. How to resolve discrepancies in spectral data for pyrazolo[1,5-a]pyrimidine derivatives?
Q. What are the best practices for evaluating in vitro pharmacological activity?
- Target selection : Prioritize assays for kinase inhibition (e.g., KDR kinase in ) or antiparasitic activity (e.g., antitrypanosomal models in ) based on structural analogs .
- Dose-response profiling : Use microplate fluorimetry to assess IC values at varying concentrations (0.1–100 μM) while monitoring cytotoxicity via MTT assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
